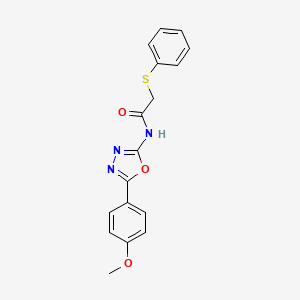

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

Description

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-methoxyphenyl group. Position 2 of the oxadiazole is linked to a thioacetamide moiety, where the sulfur atom is bonded to a phenyl group.

Properties

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-13-9-7-12(8-10-13)16-19-20-17(23-16)18-15(21)11-24-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHAAXZSIABRCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves the reaction of 4-methoxybenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then reacted with phenylsulfanylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the oxadiazole ring to its corresponding hydrazine derivative.

Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted oxadiazole compounds .

Scientific Research Applications

Overview

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The unique structural features of this compound, including the methoxy group and phenylthio moiety, enhance its reactivity and bioactivity, making it a subject of interest for various scientific investigations.

Anticancer Applications

The primary focus of research on this compound has been its anticancer properties. Studies have shown that oxadiazole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro assays have demonstrated that related compounds can inhibit the growth of cancer cells such as lung, skin, ovarian, and colon cancers. The specific compound this compound has shown promising results in inhibiting cell proliferation in these cancer types .

- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways critical for tumor growth. Molecular docking studies suggest that it may interact with key proteins involved in cell cycle regulation and apoptosis .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been explored for its antimicrobial properties. Compounds with oxadiazole structures are known to exhibit activity against various bacterial strains.

- Antibacterial Activity : Preliminary studies indicate that this compound may possess antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the phenylthio group is believed to enhance its lipophilicity and bioavailability, which could contribute to its effectiveness as an antimicrobial agent .

Anti-inflammatory Potential

Research has also suggested that derivatives of oxadiazoles can exhibit anti-inflammatory effects. The ability of this compound to inhibit inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.

- In Silico Studies : Computational models have been employed to predict the anti-inflammatory potential of this compound by evaluating its interaction with enzymes involved in inflammatory responses . Such studies provide insights into how the compound could be optimized for therapeutic use.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group enhances reactivity; phenylthio moiety increases lipophilicity | Anticancer and antimicrobial activity |

| Related oxadiazole derivatives | Varying substituents on phenyl ring | Different levels of cytotoxicity against cancer cell lines |

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

- Cytotoxicity against Cancer Cell Lines : A study reported significant growth inhibition percentages (PGIs) for similar compounds against various cancer cell lines (e.g., SNB-19 and OVCAR-8), indicating a strong potential for therapeutic application .

- In Vivo Efficacy : Animal models have been utilized to assess the efficacy of these compounds in vivo, demonstrating reduced tumor sizes and improved survival rates when treated with oxadiazole derivatives .

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like monoamine oxidase and acetylcholinesterase, leading to its potential antidepressant and neuroprotective effects. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide, highlighting substituent variations, biological activities, and physicochemical properties:

Key Observations:

In contrast, 4-chlorophenyl derivatives (Ev14) exhibit stronger antimicrobial activity but may increase cytotoxicity . The phenylthio group in the target compound differs from benzodioxol-5-ylmethyl (Ev3) or isatin (Ev16) moieties. These variations influence electron distribution and steric bulk, which could modulate interactions with biological targets like MMP-9 or microbial enzymes.

Heterocycle Core Modifications :

- Replacing oxadiazole with thiadiazole (Ev15, Ev20) alters electronic properties and hydrogen-bonding capacity. For example, thiadiazole-based compound 7d (Ev15) showed potent cytotoxicity (IC₅₀: 1.8 µM) against Caco-2 cells, suggesting heterocycle choice significantly impacts activity .

Spectral and Physical Properties :

- Melting points for oxadiazole-acetamide hybrids range widely (e.g., 200–556 K), influenced by substituent symmetry and hydrogen-bonding capacity .

- NMR data for compound 3a (Ev16) (δ 7.84 ppm for aromatic protons, δ 11.43 ppm for NH) provide benchmarks for structural validation of the target compound .

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O2S. The compound consists of an oxadiazole ring substituted with a methoxyphenyl group and a phenylthioacetamide moiety. Its structural characteristics contribute significantly to its biological activity.

Biological Activity Overview

The 1,3,4-oxadiazole scaffold is known for a wide range of biological activities, particularly in the field of cancer research. The following subsections detail the specific biological activities associated with this compound.

Anticancer Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties by targeting various cancer cell lines. The mechanisms include:

- Inhibition of Enzymes : Compounds in this class inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Selective Targeting : These compounds often demonstrate selective cytotoxicity towards malignant cells while sparing normal cells .

A study involving the evaluation of various 1,3,4-oxadiazole derivatives highlighted their ability to induce apoptosis in cancer cells through multiple pathways .

The mechanisms through which this compound exerts its effects include:

- Interaction with Nucleic Acids : The oxadiazole moiety can intercalate into DNA or RNA structures, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits growth factors and kinases that are crucial for tumor growth and survival .

- Induction of Apoptosis : The compound promotes programmed cell death in cancerous cells by activating intrinsic apoptotic pathways.

Structure-Activity Relationship (SAR)

The SAR studies emphasize that modifications on the oxadiazole ring and substituents significantly influence the biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group on phenyl | Enhances lipophilicity and bioavailability |

| Phenylthio group | Increases binding affinity to target enzymes |

Case Studies

Several studies have reported on the efficacy of oxadiazole derivatives against various cancer types:

Q & A

Q. What are the standard synthetic routes for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. Key steps include:

- Oxadiazole ring formation : Cyclization of thiosemicarbazide intermediates under reflux with acetic anhydride or phosphoryl chloride .

- Acetamide linkage : Coupling of the oxadiazole intermediate with 2-(phenylthio)acetic acid using carbodiimide crosslinkers (e.g., DCC) in dry dichloromethane .

- Optimization : Yield improvement (up to 73%) is achieved by controlling temperature (80–90°C), inert atmosphere (N₂), and solvent choice (e.g., acetone or THF). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.12–7.84 ppm for methoxyphenyl and phenylthio groups) and acetamide NH (δ ~12.3 ppm) .

- FTIR : Confirm C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and S–C (650–700 cm⁻¹) bonds .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 397.1) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Anticancer Screening : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Positive controls (e.g., doxorubicin) and dose-response curves (10–100 µM) are essential .

- Enzyme Inhibition : Lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition assays using spectrophotometric methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Substituent Modification : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -NO₂, -Cl) to enhance electrophilicity and target binding .

- Bioisosteric Replacement : Substitute the oxadiazole ring with thiadiazole or triazole to alter pharmacokinetic properties .

- Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) and docking scores to correlate structural features with activity .

Q. How can contradictions in spectral or biological data be resolved?

- Methodological Answer :

- Spectral Discrepancies : Compare experimental NMR/IR data with computational predictions (DFT/B3LYP/6-31G* models) to validate assignments .

- Biological Variability : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) and use statistical tools (ANOVA, p-value <0.05) to confirm reproducibility .

Q. What strategies are effective in elucidating the mechanism of action?

- Methodological Answer :

- Molecular Docking : Simulate binding to targets like LOX or tubulin using AutoDock Vina. Prioritize binding poses with lowest RMSD values (<2.0 Å) .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .

- Western Blotting : Measure expression of apoptotic markers (e.g., Bcl-2, caspase-3) in treated vs. untreated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.